molecular formula C16H17N3OS B12533247 1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- CAS No. 677343-24-7

1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]-

Cat. No.: B12533247
CAS No.: 677343-24-7
M. Wt: 299.4 g/mol
InChI Key: FLZNOMBPCFVWRM-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- is a heterocyclic compound that features an imidazole ring fused with an amine group and substituted with a 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under basic or neutral conditions.

Major Products:

    Oxidation: Formation of imidazole derivatives with oxidized substituents.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
  • N-(7-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamides

Uniqueness: 1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenylthio group enhances its potential bioactivity and differentiates it from other imidazole derivatives.

Properties

CAS No.

677343-24-7

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C16H17N3OS/c1-20-12-6-8-13(9-7-12)21-15-5-3-2-4-14(15)19-16-17-10-11-18-16/h2-9H,10-11H2,1H3,(H2,17,18,19)

InChI Key

FLZNOMBPCFVWRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC=C2NC3=NCCN3

Origin of Product

United States

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